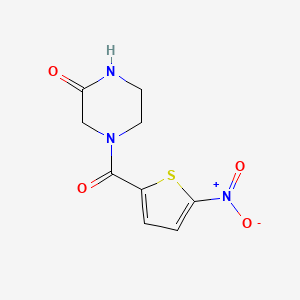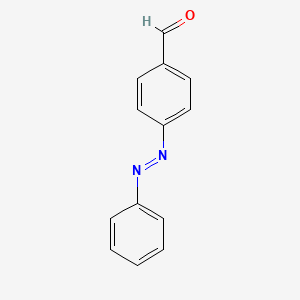
4-Phenylazobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylazobenzaldehyde is an organic compound with the molecular formula C13H10N2O. It is characterized by the presence of a phenyl group attached to an azobenzene moiety, which in turn is connected to an aldehyde group. This compound is known for its vibrant color and is often used in various chemical applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Phenylazobenzaldehyde can be synthesized through several methods. One common approach involves the diazotization of aniline followed by coupling with benzaldehyde. The reaction typically requires acidic conditions and a temperature-controlled environment to ensure the stability of the diazonium salt intermediate .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of advanced catalytic systems to enhance yield and purity. The process may include steps such as purification through recrystallization and the use of solvents like ethanol or methanol to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylazobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: 4-Phenylazobenzoic acid.
Reduction: 4-Phenylazobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-Phenylazobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: The compound’s ability to undergo photoisomerization makes it useful in studying light-induced biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to change conformation under light.
Mécanisme D'action
The mechanism of action of 4-Phenylazobenzaldehyde primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This property is exploited in various applications, such as in the development of light-responsive materials and in the study of molecular switches. The molecular targets and pathways involved include interactions with cellular components that respond to changes in molecular conformation .
Comparaison Avec Des Composés Similaires
Azobenzene: Similar in structure but lacks the aldehyde group.
4-Phenylazoaniline: Contains an amino group instead of an aldehyde group.
4-Phenylazobenzoic acid: The oxidized form of 4-Phenylazobenzaldehyde.
Uniqueness: this compound is unique due to its combination of an azobenzene moiety with an aldehyde group, which imparts distinct chemical reactivity and photoresponsive properties. This makes it particularly valuable in applications requiring precise control over molecular conformation and reactivity .
Propriétés
Formule moléculaire |
C13H10N2O |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
4-phenyldiazenylbenzaldehyde |
InChI |
InChI=1S/C13H10N2O/c16-10-11-6-8-13(9-7-11)15-14-12-4-2-1-3-5-12/h1-10H |
Clé InChI |
GCMCYBSKSAMSFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



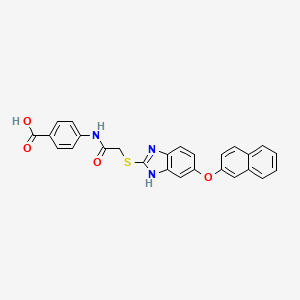

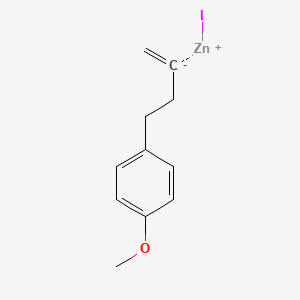
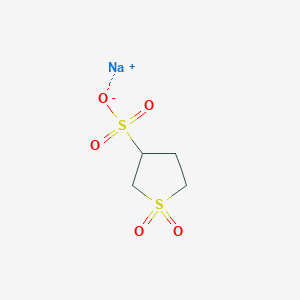
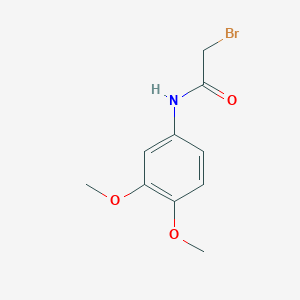
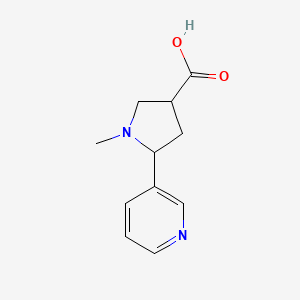
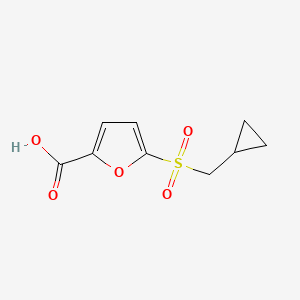
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)

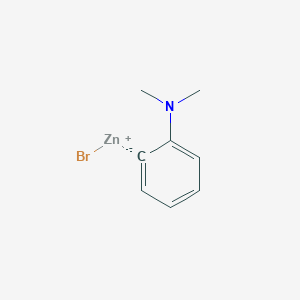
![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)
